Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate
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Overview
Description
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Preparation Methods
The synthesis of Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves several steps. One common method includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a free radical cyclization cascade, which is an efficient method for constructing complex polycyclic benzofuran compounds.
Acetylation: The benzofuran derivative is then acetylated using acetic anhydride in the presence of a catalyst.
Amidation: The acetylated benzofuran is reacted with 4-aminobenzoic acid to form the final product, this compound.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures to ensure the desired products are formed efficiently.
Scientific Research Applications
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Medicine: Due to its potential therapeutic properties, it is researched for its use in developing new drugs and treatments for various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The benzofuran ring structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparison with Similar Compounds
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate can be compared with other benzofuran derivatives and similar compounds such as:
Benzofuran: The parent compound, which has a simpler structure but similar biological activities.
4-aminobenzoic acid derivatives: Compounds with similar functional groups that exhibit comparable chemical reactivity and biological properties.
Other benzofuran derivatives: Compounds with different substituents on the benzofuran ring, which may have varying biological activities and applications.
The uniqueness of this compound lies in its specific structure, which combines the benzofuran ring with an acetylamino group, providing it with distinct chemical and biological properties.
Biological Activity
Ethyl 4-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}benzoate is a synthetic compound that has gained attention due to its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects, supported by various studies and case analyses.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Chemical Formula : C₁₈H₁₈N₂O₃
- Molecular Weight : 306.35 g/mol
This structure features a benzofuran moiety, which is known for contributing to various biological activities.
Antibacterial Activity
Several studies have evaluated the antibacterial properties of this compound. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
The compound exhibited a stronger inhibitory effect on Gram-positive bacteria compared to Gram-negative strains, which may be attributed to differences in cell wall structure and permeability.
Antifungal Activity
In addition to antibacterial effects, the compound has shown antifungal properties. Tests against common fungal pathogens revealed:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 60 µg/mL |
Aspergillus niger | 80 µg/mL |
These results indicate that this compound may serve as a potential antifungal agent.
Anti-inflammatory Activity
Research has indicated that the compound possesses anti-inflammatory properties. A study conducted on BV-2 microglial cells demonstrated that it significantly reduced the expression of pro-inflammatory cytokines at concentrations as low as 0.01 µM. This suggests its potential application in neuroinflammatory conditions.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial efficacy of various derivatives of benzofuran compounds, including this compound. The study concluded that modifications to the benzofuran structure enhanced antibacterial activity against resistant strains of bacteria .
- Neuroprotective Effects : Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. Results indicated that treatment with this compound led to a significant decrease in neuronal cell death induced by inflammatory stimuli .
Properties
Molecular Formula |
C21H21NO4 |
---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino]benzoate |
InChI |
InChI=1S/C21H21NO4/c1-4-25-21(24)15-5-7-17(8-6-15)22-19(23)11-16-12-26-18-10-13(2)9-14(3)20(16)18/h5-10,12H,4,11H2,1-3H3,(H,22,23) |
InChI Key |
UTLMMPGDOBMLBD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C |
Origin of Product |
United States |
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